molecular formula C12H24N2 B13190838 2-Methyl-1-(3-methylcyclohexyl)piperazine

2-Methyl-1-(3-methylcyclohexyl)piperazine

Katalognummer: B13190838
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: UTTZXDGHUKICDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(3-methylcyclohexyl)piperazine is a chemical compound with the molecular formula C12H24N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2-Methyl-1-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, bromine compounds, and basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, which can be further deprotected to yield the final product .

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(3-methylcyclohexyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their potential therapeutic properties, including antiviral, anticancer, and antidepressant activities. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and in various industrial applications .

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with various receptors and enzymes in the body, leading to their therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1-(3-methylcyclohexyl)piperazine can be compared with other similar compounds, such as 2-substituted chiral piperazines. These compounds share a similar piperazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Eigenschaften

Molekularformel

C12H24N2

Molekulargewicht

196.33 g/mol

IUPAC-Name

2-methyl-1-(3-methylcyclohexyl)piperazine

InChI

InChI=1S/C12H24N2/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2/h10-13H,3-9H2,1-2H3

InChI-Schlüssel

UTTZXDGHUKICDP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(C1)N2CCNCC2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.